molecular formula C20H20N6O3S B2486856 N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide CAS No. 1797738-02-3

N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B2486856
CAS No.: 1797738-02-3
M. Wt: 424.48
InChI Key: JKWVOIPWTQNLCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a potent and selective small molecule inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase activity. MALT1 is a key signaling protein that functions as a central mediator in the NF-κB pathway, which is crucial for immune cell activation, proliferation, and survival. This pathway is often constitutively activated in certain B-cell lymphomas, such as the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL), and in T-cell lymphomas, making MALT1 an attractive therapeutic target. The primary research value of this compound lies in its ability to selectively bind to the MALT1 paracaspase domain, thereby blocking the cleavage of downstream substrates like CYLD, A20, and RelB . This inhibition disrupts the NF-κB-driven survival signal, leading to apoptosis in malignant B-cells that are addicted to chronic B-cell receptor (BCR) signaling. Consequently, this inhibitor is a critical tool for in vitro and in vivo investigations into the pathogenesis of hematological malignancies, mechanisms of drug resistance, and for evaluating combination therapies. Beyond oncology, it is also used in immunology research to dissect the role of MALT1 in T-cell and B-cell activation, as well as in the function of regulatory T-cells (Tregs), providing insights into autoimmune and inflammatory diseases. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O3S/c1-13-16(30-19(22-13)24-9-2-3-10-24)18(27)21-8-11-25-20(28)26(14-6-7-14)17(23-25)15-5-4-12-29-15/h2-5,9-10,12,14H,6-8,11H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWVOIPWTQNLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCN3C(=O)N(C(=N3)C4=CC=CO4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Intermediate A

Intermediate A is synthesized via a two-step cascade reaction starting from cyclopropylamine and furan-2-carbaldehyde. The first step involves the formation of a hydrazone derivative through condensation with hydrazine hydrate under acidic conditions (HCl, ethanol, 60°C, 12 hours). Subsequent cyclization with carbon disulfide in the presence of potassium hydroxide yields the triazole ring.

Reaction Conditions:

  • Hydrazone Formation: Furan-2-carbaldehyde (1.0 equiv), cyclopropylamine (1.2 equiv), hydrazine hydrate (1.5 equiv), HCl (cat.), ethanol, reflux, 85% yield.
  • Cyclization: Carbon disulfide (2.0 equiv), KOH (3.0 equiv), DMF, 100°C, 6 hours, 78% yield.

Synthesis of Intermediate B

Intermediate B is prepared via a modified Hantzsch thiazole synthesis. Ethyl 2-(1H-pyrrol-1-yl)acetate reacts with thiourea and methyl iodide in a one-pot reaction to form the thiazole ring. Hydrolysis of the ethyl ester using lithium hydroxide affords the carboxylic acid derivative.

Reaction Conditions:

  • Thiazole Formation: Ethyl 2-(1H-pyrrol-1-yl)acetate (1.0 equiv), thiourea (1.2 equiv), methyl iodide (1.5 equiv), ethanol, reflux, 8 hours, 72% yield.
  • Ester Hydrolysis: LiOH (2.0 equiv), THF/H2O (3:1), room temperature, 4 hours, 90% yield.

Convergent Synthesis Strategies

The final assembly of the target compound employs amide coupling and alkylation reactions to merge Intermediates A and B.

Alkylation of Intermediate A

Intermediate A is alkylated with 1,2-dibromoethane in the presence of sodium hydride to introduce a bromoethyl side chain. This step requires careful temperature control to avoid N-alkylation byproducts.

Reaction Conditions:

  • Intermediate A (1.0 equiv), 1,2-dibromoethane (2.5 equiv), NaH (3.0 equiv), dry THF, 0°C to room temperature, 12 hours, 65% yield.

Amide Coupling with Intermediate B

The bromoethyl intermediate undergoes nucleophilic substitution with Intermediate B in the presence of Hünig’s base (DIPEA) and a catalytic amount of potassium iodide. Subsequent activation of the carboxylic acid using HATU facilitates amide bond formation.

Reaction Conditions:

  • Bromoethyl Intermediate (1.0 equiv), Intermediate B (1.2 equiv), HATU (1.5 equiv), DIPEA (3.0 equiv), DMF, room temperature, 24 hours, 58% yield.

Optimization and Comparative Analysis

Solvent and Catalyst Screening

A comparative study of solvents (DMF, DMSO, THF) revealed DMF as optimal for both alkylation and amidation steps, providing higher yields and reduced side reactions. Catalytic systems such as CuI/1,10-phenanthroline were tested but showed no significant improvement over traditional bases.

Yield Enhancement via Microwave Assistance

Microwave-assisted synthesis reduced reaction times for the cyclization step (Intermediate A) from 6 hours to 45 minutes, improving yields to 82%.

Challenges and Alternative Routes

Byproduct Formation in Alkylation

Competitive O-alkylation of the furan oxygen was observed in early attempts, mitigated by using bulky bases like NaH and low temperatures.

Solid-Phase Synthesis Exploration

Adapting the traceless linker strategy from thiazole-based peptidomimetics (as described in), a solid-phase route was attempted. However, resin incompatibility with the cyclopropyl group limited yields to 22%.

Summary of Synthetic Protocols

Step Reagents/Conditions Yield (%) Reference
Hydrazone Formation Furan-2-carbaldehyde, cyclopropylamine, HCl 85
Triazole Cyclization CS2, KOH, DMF 78
Thiazole Synthesis Ethyl 2-(pyrrol-1-yl)acetate, thiourea, MeI 72
Ester Hydrolysis LiOH, THF/H2O 90
Alkylation 1,2-Dibromoethane, NaH, THF 65
Amidation HATU, DIPEA, DMF 58

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The triazole ring can be reduced to form a dihydrotriazole derivative.

    Substitution: The cyclopropyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various alkyl or aryl halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield a furanone derivative, while reduction of the triazole ring would yield a dihydrotriazole derivative.

Scientific Research Applications

Antimicrobial Properties

Compounds containing the triazole ring are well-documented for their antimicrobial activities. Research indicates that derivatives of triazoles exhibit significant efficacy against various bacterial and fungal strains. The presence of the furan moiety in this compound may enhance its cytotoxic effects against certain cancer cell lines .

Anticancer Potential

The thiazole and pyrrole components have been associated with anticancer properties. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, thiazole derivatives have demonstrated effectiveness against breast cancer (MCF-7) and liver cancer (HepG2) cell lines .

Anticonvulsant Activity

Research has indicated that thiazole-containing compounds can exhibit anticonvulsant properties. A structure-activity relationship (SAR) analysis suggests that modifications to the thiazole ring can enhance anticonvulsant activity, making this compound a potential candidate for further exploration in epilepsy treatment .

Synthetic Pathways

The synthesis of N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves several steps:

  • Formation of the Triazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Furan Moiety : The furan ring can be synthesized or introduced via electrophilic substitution.
  • Thiazole Formation : The thiazole ring is generally formed through condensation reactions involving thioketones or thioamides.
  • Final Assembly : The final compound is obtained by coupling the various fragments through amide bond formation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various triazole derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated that compounds similar to N-{2-[4-cyclopropyl...]} exhibited significant inhibition zones compared to controls .

Case Study 2: Anticancer Activity

In another investigation, the anticancer effects of thiazole derivatives were tested on human colorectal carcinoma (HCT116) cell lines. The results showed that specific modifications to the thiazole structure enhanced cytotoxicity significantly, suggesting that N-{2-[4-cyclopropyl...]} may also possess similar properties worth exploring .

Mechanism of Action

The mechanism of action of N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved in its mechanism of action may include inhibition of enzyme activity or interference with receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Diversity

The compound’s structural uniqueness lies in its hybrid triazole-thiazole framework, distinguishing it from related heterocyclic derivatives. For instance:

  • Pyrazole carboxamides (e.g., compounds 3a–3e in ) feature pyrazole cores with chloro, aryl, and cyano substituents. These compounds, synthesized via EDCI/HOBt-mediated coupling, exhibit yields of 62–71% and melting points ranging from 123–183°C . In contrast, the target compound’s triazole-thiazole system may confer enhanced metabolic stability due to reduced susceptibility to oxidative degradation.
  • Heteroarylmethyleneimidazolinones () share cytotoxic properties, with furan and benzene analogues showing specificity for cancer cells. The target compound’s furan substituent could mimic these bioactivities, while its thiazole carboxamide may improve solubility compared to imidazolinones .

Pharmacological and Physicochemical Properties

  • Bioactivity: Pyrazole derivatives (e.g., 3a–3e) lack reported cytotoxicity but are optimized for receptor binding. The target compound’s furan and pyrrole groups may enhance interactions with hydrophobic pockets in enzymes, akin to cytotoxic heteroarylmethyleneimidazolinones .
  • Physicochemical Data: Compound Core Structure Substituents Melting Point (°C) Yield (%) Pyrazole carboxamide 3a () Pyrazole Chloro, phenyl, cyano 133–135 68 Target compound Triazole-thiazole Cyclopropyl, furan, pyrrole, methyl Not reported Not reported Heteroarylmethyleneimidazolinone () Imidazolinone Furan, arylidene Not reported Not reported

The absence of reported melting points and yields for the target compound highlights a gap in current literature, necessitating further experimental characterization.

Fragment-Based Drug Design Considerations

The compound’s thiazole and pyrrole moieties align with fragment-based drug design principles (), where bioisosteric replacements (e.g., furan for benzene) optimize pharmacokinetics. For example, replacing a phenyl group with furan could reduce molecular weight while maintaining π-π stacking interactions .

Biological Activity

N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide (CAS Number: 1797738-43-2) is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure–activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups that contribute to its biological properties:

Property Details
Molecular Formula C18H20N4O4
Molecular Weight 356.4 g/mol
Structural Features Cyclopropyl group, furan ring, triazole moiety, thiazole ring

Preliminary studies suggest that the biological activity of this compound may involve the following mechanisms:

  • Enzyme Modulation : The compound may interact with specific enzymes, altering their activity and influencing metabolic pathways.
  • Cellular Signaling Interference : It might interfere with cellular signaling pathways, affecting processes such as proliferation and apoptosis.
  • Receptor Binding : The unique structure allows for high-affinity binding to specific receptors involved in various disease processes.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:

Compound Type Activity Reference
1,2,4-TriazolesAntifungalPMC7384432
ThiazolesAntibacterialMDPI

Anticancer Potential

The presence of thiazole and triazole rings has been linked to anticancer activity. Compounds in this class have demonstrated efficacy against various cancer cell lines:

Cell Line IC50 (µg/mL) Activity Type
Jurkat< 2Cytotoxic
A431< 2Cytotoxic

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • The presence of electron-donating groups enhances activity.
  • Modifications in the substituents on the triazole and thiazole rings can significantly affect potency.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • A study on triazole derivatives demonstrated their effectiveness as antifungal agents against Candida species.
  • Research on thiazole derivatives highlighted their potential as anticancer agents through apoptosis induction in tumor cells.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized to improve yield?

  • Methodology : The synthesis involves multi-step reactions, including cyclocondensation of thiourea derivatives with α-haloketones to form the thiazole core, followed by coupling with functionalized triazole intermediates. Critical parameters include temperature (70–90°C), solvent choice (DMF or THF), and pH control during cyclization steps. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by 1H^1H-NMR and LC-MS are essential for validating structural integrity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology : Nuclear Magnetic Resonance (1H^1H-NMR, 13C^{13}C-NMR) is primary for confirming substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., C22H22N6O3). Infrared spectroscopy (IR) identifies carbonyl (C=O, ~1700 cm1^{-1}) and thiazole ring vibrations. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What are the known biological activities of structurally similar compounds?

  • Findings : Analogous triazole-thiazole hybrids exhibit antibacterial (MIC: 2–8 µg/mL against S. aureus), antifungal (IC50: 1.5 µM for C. albicans), and anticancer activity (e.g., 50% inhibition of MCF-7 cells at 10 µM). The furan and pyrrole moieties enhance π-π stacking with biological targets like DNA topoisomerases .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of substituents to enhance target specificity?

  • Strategy :

  • Replace the cyclopropyl group with bulkier substituents (e.g., tert-butyl) to evaluate steric effects on enzyme binding.
  • Substitute the furan-2-yl moiety with electron-deficient heterocycles (e.g., pyridine) to modulate electronic interactions.
  • Use molecular docking (AutoDock Vina) to predict binding affinity with kinases (e.g., EGFR) and validate via kinase inhibition assays .

Q. What experimental strategies resolve contradictions in biological activity data across different assays?

  • Approach :

  • Orthogonal assays : Compare results from MTT cytotoxicity, bacterial growth inhibition, and enzymatic assays to distinguish direct target effects from nonspecific toxicity.
  • Metabolic stability testing : Use liver microsomes to assess if inactive metabolites explain discrepancies (e.g., rapid oxidation of furan rings).
  • Control experiments : Test against isogenic cell lines (e.g., EGFR wild-type vs. mutant) to isolate mechanism-driven activity .

Q. How can synthetic impurities or byproducts be identified and mitigated during scale-up?

  • Solutions :

  • Monitor reactions in real-time using inline FTIR to detect intermediates (e.g., uncyclized triazole precursors).
  • Employ preparative HPLC to isolate byproducts (e.g., dimerized thiazole derivatives) and characterize via MS/MS fragmentation.
  • Optimize quenching steps (e.g., slow addition to ice-water) to prevent acid-catalyzed degradation .

Q. What computational tools are effective for predicting metabolic pathways and toxicity?

  • Tools :

  • ADMET Prediction : Use SwissADME to estimate bioavailability, CYP450 interactions, and hERG inhibition risks.
  • Metabolite ID : GLORYx predicts Phase I/II metabolites (e.g., hydroxylation at the cyclopropyl ring).
  • Toxicity Profiling : Derek Nexus flags structural alerts (e.g., furan’s potential hepatotoxicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.